![molecular formula C26H25N3O3S2 B2927710 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892843-77-5](/img/structure/B2927710.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is an intriguing compound in the field of organic chemistry. This compound's complex structure combines multiple functional groups, making it a unique candidate for various chemical and biological applications. Its synthesis and reactivity are of significant interest to chemists.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the sulfonation of 3,4-dihydroisoquinoline followed by the reaction with a benzoyl chloride derivative. This process typically requires an acidic catalyst and elevated temperatures to facilitate the formation of the sulfonyl intermediate. Following this step, the intermediate reacts with an isopropylbenzothiazole amine in the presence of a coupling reagent, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis might involve a continuous flow process to ensure high yields and purity. Optimizing reaction conditions, such as temperature, pressure, and the choice of catalyst, is crucial for large-scale production. This can involve automated monitoring systems to maintain consistency.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Oxidative reactions, particularly at the isoquinoline ring, can produce various oxidation states.
Reduction: : Selective reduction, especially at the sulfonyl group, can yield different reduced forms.
Substitution: : Aromatic substitution reactions can modify the benzamide or benzothiazole rings.
Common Reagents and Conditions
Typical reagents used include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Solvents such as dichloromethane or methanol are often employed to dissolve the reactants and control reaction rates.
Major Products
Products vary based on the reaction conditions, but can include hydroxylated derivatives from oxidation or amine-substituted compounds from nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for more complex molecules, often used in synthetic pathways for pharmaceuticals or materials science.
Biology
Biologically, it may act as a ligand for receptor studies or enzyme inhibition assays, offering insights into its potential as a therapeutic agent.
Medicine
Medically, derivatives of this compound are studied for their potential as drugs, particularly in targeting specific enzymes or receptors in diseases like cancer or neurological disorders.
Industry
Industrially, it might find applications in the creation of specialty chemicals or as a precursor in the synthesis of advanced materials.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets. For example, it may inhibit particular enzymes by binding to their active sites, blocking their function. This inhibition can alter cellular pathways, leading to therapeutic effects in disease models.
相似化合物的比较
Compared to similar compounds, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique structural combination. Similar compounds include:
4-sulfonyl-N-benzamide derivatives
Isopropylbenzothiazole compounds
Dihydroisoquinoline derivatives: Each of these has distinct properties, but the integration of all three functional groups into a single molecule provides unique reactivity and application potential.
The synthesis and application of this compound offer rich avenues for further research, illustrating the intricate dance of atoms in creating molecules with profound impacts. Let’s continue diving into this molecular wonder.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-17(2)20-9-12-23-24(15-20)33-26(27-23)28-25(30)19-7-10-22(11-8-19)34(31,32)29-14-13-18-5-3-4-6-21(18)16-29/h3-12,15,17H,13-14,16H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDWHNHIVNMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
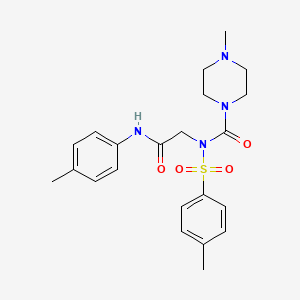
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2927628.png)
![1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2927630.png)
![3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927631.png)
![1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2927632.png)


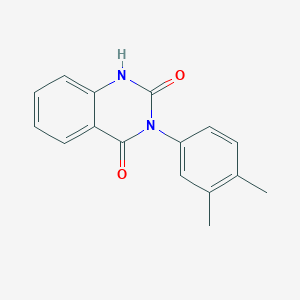

![[4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2927643.png)
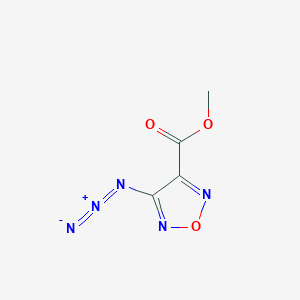
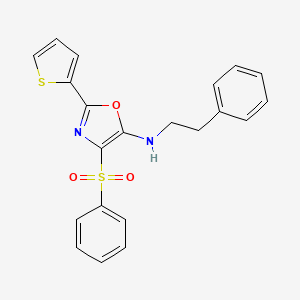
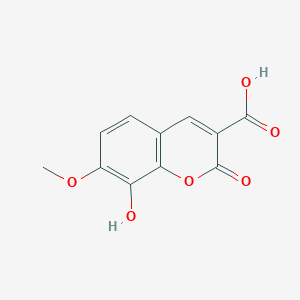
![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)
